molecular formula C12H12BrNO B8009371 3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone

3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone

Cat. No.: B8009371
M. Wt: 266.13 g/mol
InChI Key: DKYFCDNMLOBVRX-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group adds to its reactivity and potential for further functionalization.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or the bicyclic ring system.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Mechanism of Action

The mechanism by which 3-azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromophenyl group can participate in π-π interactions or hydrogen bonding, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone is unique due to the specific positioning of the bromophenyl group, which influences its reactivity and potential interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-3-yl-(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-3-1-2-8(5-11)12(15)14-6-9-4-10(9)7-14/h1-3,5,9-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYFCDNMLOBVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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